(2,5-Dimethoxybenzyl)hydrazine hydrochloride

Description

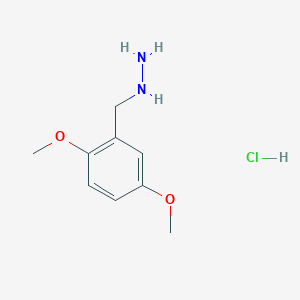

(2,5-Dimethoxybenzyl)hydrazine hydrochloride (CAS: 2011-49-6) is a hydrazine derivative featuring a benzyl group substituted with methoxy groups at the 2- and 5-positions. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol. It is commonly used as a synthetic intermediate in pharmaceutical and materials chemistry. Key properties include:

- Solubility: Soluble in polar solvents like DMSO or ethanol; stock solutions are stable at -20°C for 1 month or -80°C for 6 months .

- Purity: Commercial samples exceed 97% purity .

- Applications: Primarily employed in condensation reactions to form hydrazones or heterocyclic scaffolds (e.g., benzodiazepines, acridines) .

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-12-8-3-4-9(13-2)7(5-8)6-11-10;/h3-5,11H,6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIOECKBVGPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 2,5-dimethoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of (2,5-Dimethoxybenzyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxybenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

Reduction: It can be reduced to form hydrazones or other reduced derivatives.

Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted benzyl derivatives .

Scientific Research Applications

(2,5-Dimethoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The methoxy groups on the benzyl ring may also contribute to its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Substituted Benzyl/Phenyl Hydrazine Hydrochlorides

The table below compares (2,5-dimethoxybenzyl)hydrazine hydrochloride with analogs differing in substituent type, position, or aromatic backbone:

Key Differences and Implications

Substituent Effects :

- Electron-Donating Groups (e.g., OCH₃) : Enhance solubility in polar solvents and stabilize intermediates via resonance. The 2,5-dimethoxy substitution in the target compound likely improves solubility compared to halogenated analogs .

- Electron-Withdrawing Groups (e.g., Cl, F) : Increase electrophilicity, favoring nucleophilic attack in hydrazone formation. For example, (2,5-difluorophenyl)hydrazine hydrochloride showed a lower synthesis yield (22%) in pyridoindole synthesis compared to methoxy analogs .

Spectral Data: (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride exhibits distinct NMR signals (e.g., δ 9.06 ppm for phenolic OH) and IR stretches (3485 cm⁻¹ for OH), differentiating it from the target compound . The target compound’s spectral data (e.g., ¹H/¹³C NMR) remains unreported in the evidence but can be inferred to include methoxy proton peaks near δ 3.8–4.0 ppm.

Synthetic Utility :

Biological Activity

(2,5-Dimethoxybenzyl)hydrazine hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(2,5-Dimethoxybenzyl)hydrazine hydrochloride is characterized by its hydrazine moiety and two methoxy groups positioned on the benzyl ring. This structural configuration influences its reactivity and biological interactions.

The biological activity of (2,5-Dimethoxybenzyl)hydrazine hydrochloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and disrupt various cellular processes, leading to potential therapeutic effects against certain diseases.

Antimicrobial Activity

Research has demonstrated that (2,5-Dimethoxybenzyl)hydrazine hydrochloride exhibits significant antimicrobial properties. The compound has been evaluated against a range of microbial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Results

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses varying degrees of antimicrobial efficacy depending on the target organism.

Anticancer Properties

In addition to its antimicrobial effects, (2,5-Dimethoxybenzyl)hydrazine hydrochloride has been studied for its anticancer potential. It has shown inhibitory effects on cancer cell lines in vitro.

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effect of (2,5-Dimethoxybenzyl)hydrazine hydrochloride on several cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCC44 (lung adenocarcinoma), NCI-H23 (non-small cell lung cancer).

- Results : The compound demonstrated a dose-dependent inhibition of cell growth across all tested lines.

Table 2: Cancer Cell Growth Inhibition Data

| Compound | A549 (%) | HCC44 (%) | NCI-H23 (%) |

|---|---|---|---|

| Control | 100 | 100 | 100 |

| 10 µM | 78 ± 3.2 | 80 ± 2.9 | 75 ± 4.1 |

| 20 µM | 55 ± 4.0 | 60 ± 3.8 | 58 ± 3.6 |

| 50 µM | 32 ± 3.5 | 45 ± 4.0 | 40 ± 3.9 |

The data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.